molecular formula C7H6O5 B10824179 3,4,5-Trihydroxybenzoic-2,6-D2 acid

3,4,5-Trihydroxybenzoic-2,6-D2 acid

Cat. No.: B10824179
M. Wt: 172.13 g/mol
InChI Key: LNTHITQWFMADLM-QDNHWIQGSA-N
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Description

3,4,5-Trihydroxybenzoic-2,6-D2 acid, also known as deuterated gallic acid, is a derivative of gallic acid where the hydrogen atoms at positions 2 and 6 are replaced with deuterium. This compound is of significant interest due to its enhanced stability and unique properties compared to its non-deuterated counterpart. It is commonly used in scientific research, particularly in studies involving isotopic labeling and metabolic tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trihydroxybenzoic-2,6-D2 acid typically involves the deuteration of gallic acid. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is often catalyzed by a metal catalyst like palladium on carbon (Pd/C) under mild conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Preparation of Deuterium Source: Deuterium oxide is prepared and purified.

    Catalytic Deuteration: Gallic acid is subjected to catalytic deuteration using Pd/C in a controlled environment to achieve high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trihydroxybenzoic-2,6-D2 acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its hydroquinone form.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Produces quinones and other oxidized forms.

    Reduction: Yields hydroquinone derivatives.

    Substitution: Results in various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

3,4,5-Trihydroxybenzoic-2,6-D2 acid is widely used in scientific research due to its unique properties:

    Chemistry: Used as a standard in isotopic labeling studies and as a precursor in the synthesis of deuterated compounds.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Investigated for its potential antioxidant and anti-inflammatory properties, similar to non-deuterated gallic acid.

    Industry: Utilized in the development of stable isotopic standards for analytical chemistry and quality control.

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxybenzoic-2,6-D2 acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: Inhibits enzymes like cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators.

    Metabolic Pathways: Participates in metabolic reactions, providing insights into the dynamics of biochemical processes through isotopic tracing.

Comparison with Similar Compounds

    Gallic Acid (3,4,5-Trihydroxybenzoic Acid): The non-deuterated form, widely studied for its antioxidant and anti-inflammatory properties.

    Methyl Gallate (Methyl 3,4,5-Trihydroxybenzoate): An ester derivative with similar biological activities.

    Propyl Gallate (Propyl 3,4,5-Trihydroxybenzoate): Another ester derivative used as an antioxidant in food and cosmetics.

Uniqueness: 3,4,5-Trihydroxybenzoic-2,6-D2 acid is unique due to its deuterium atoms, which confer enhanced stability and allow for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is crucial.

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

IUPAC Name

2,6-dideuterio-3,4,5-trihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTHITQWFMADLM-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)O)O)[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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